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Compound of Interest

Compound Name: (6-Methylpiperidin-3-yl)methanol

Cat. No.: B2690830 Get Quote

(6-Methylpiperidin-3-yl)methanol is a chiral heterocyclic compound that has emerged as a

critical building block in medicinal chemistry. Its structural significance is highlighted by its role

as a key intermediate in the synthesis of potent and selective pharmaceuticals. Notably, it

forms the core piperidine unit of MK-6096, a dual orexin receptor antagonist investigated for

the treatment of insomnia.[1][2] The stereochemistry and functional groups—a secondary

amine, a primary alcohol, and a methyl group on a piperidine scaffold—provide a versatile

platform for creating complex molecules with specific biological activities.

Given its importance, a thorough understanding of the physicochemical properties of (6-
Methylpiperidin-3-yl)methanol is paramount for chemists and formulation scientists. This

guide provides a detailed examination of its solubility and stability characteristics, offering both

theoretical insights and practical experimental protocols to enable its effective use in research

and development.

Core Physicochemical Properties
A foundational understanding of a molecule begins with its basic physicochemical properties.

These parameters influence its behavior in both chemical reactions and physical formulations.
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Property Value Notes

Molecular Formula C₇H₁₅NO

Molecular Weight 129.20 g/mol

Appearance
Colorless to pale yellow liquid

or solid

The physical state is

dependent on purity and

ambient temperature.[3]

Structural Features
Secondary amine, primary

alcohol, chiral centers

The presence of both

hydrogen bond donors (NH,

OH) and an acceptor (N)

dictates its interaction with

various solvents.

Stereoisomers

Typically synthesized as

specific stereoisomers, e.g.,

((3R,6R)-6-methylpiperidin-3-

yl)methanol, for targeted

biological activity.[2]

Solubility Profile: Predicting and Determining
Solvent Compatibility
The solubility of (6-Methylpiperidin-3-yl)methanol is governed by the interplay of its polar and

non-polar functional groups. The hydroxyl (-OH) and secondary amine (-NH) groups can

participate in hydrogen bonding, suggesting good solubility in polar protic solvents.[3]

Conversely, the piperidine ring and methyl group introduce lipophilic character.

Qualitative Solubility Analysis
Direct, quantitative public data on the solubility of (6-Methylpiperidin-3-yl)methanol is limited.

However, a robust qualitative profile can be predicted based on its structure and by drawing

comparisons with structurally similar compounds, such as 3-methylpiperidine.[4]

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected due to

strong hydrogen bonding interactions with the hydroxyl and amine groups. While likely
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miscible with alcohols, its miscibility with water may be temperature-dependent, a

phenomenon observed in similar piperidine systems.[4]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to

favorable dipole-dipole interactions.

Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected. While the

piperidine ring provides some non-polar character, the polar functional groups will limit

miscibility with highly non-polar solvents.

Predicted Quantitative Solubility
The following table provides an estimated solubility profile based on data from the closely

related analog, 3-methylpiperidine.[4] These values should be considered a starting point for

experimental work, as the addition of the hydroxymethyl group will increase polarity and likely

enhance solubility in polar solvents compared to the analog.
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Solvent Solvent Type
Predicted Solubility
at 25°C (g/L)

Rationale

Methanol Polar Protic >2000
Strong hydrogen

bonding.

Ethanol Polar Protic >2000
Strong hydrogen

bonding.

Isopropanol Polar Protic >1000
Good hydrogen

bonding capability.

Acetonitrile Polar Aprotic >1000
Favorable dipole-

dipole interactions.

N,N-

Dimethylformamide

(DMF)

Polar Aprotic >700
Strong polar

interactions.

Toluene Non-Polar ~400

Limited by the

molecule's polar

groups.

Water Polar Protic

Likely high but may be

temperature-

dependent.

The hydroxyl group

enhances water

solubility compared to

3-methylpiperidine.

Disclaimer: The quantitative data presented is extrapolated from an analog and must be

confirmed experimentally for (6-Methylpiperidin-3-yl)methanol.

Experimental Protocol: Solubility Determination via
Shake-Flask Method
To obtain definitive solubility data, the equilibrium shake-flask method is a reliable and widely

accepted standard. The causality behind this choice is its ability to ensure the solvent is fully

saturated with the solute, providing a true measure of equilibrium solubility.

Methodology
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Preparation: Add an excess amount of (6-Methylpiperidin-3-yl)methanol to a series of

vials, ensuring undissolved material is visible. This excess is critical to guarantee saturation.

Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of each test solvent to its

respective vial.

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at

25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system

to reach equilibrium. The extended time is necessary to overcome kinetic barriers to

dissolution.

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same

constant temperature for at least 4 hours. This step allows the undissolved solute to settle,

preventing contamination of the supernatant.

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant.

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any

microscopic undissolved particles. Filtration is a self-validating step to ensure only the

dissolved analyte is measured.

Analysis: Quantify the concentration of (6-Methylpiperidin-3-yl)methanol in the filtered

aliquot using a validated analytical method, such as Gas Chromatography (GC) or High-

Performance Liquid Chromatography (HPLC).[5][6]

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the

measured concentration and the volume of the aliquot.
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Workflow for Solubility Determination

1. Prepare Supersaturated Slurry
(Excess Solute + Solvent)

2. Equilibrate
(Constant Temp. Shaking, 24-48h)

Ensure Saturation

3. Settle & Separate Phases
(Constant Temp, >4h)

Achieve Equilibrium

4. Sample & Filter Supernatant
(e.g., 0.45 µm filter)

Isolate Saturated Solution

5. Quantify Concentration
(e.g., HPLC, GC)

Prepare for Analysis

6. Calculate Solubility
(mg/mL or g/L)
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Forced Degradation Study Workflow

Stress Conditions

Data Interpretation

Prepare Stock Solution of Compound

Control Sample
(Protected from Stress)

Acidic (HCl) Basic (NaOH) Oxidative (H₂O₂) Thermal (e.g., 60°C) Photolytic (ICH Q1B)

Analyze All Samples by
Stability-Indicating HPLC-MS

Sample at Time Points Sample at Time Points Sample at Time Points Sample at Time Points Sample at Time Points Sample at Time Points

Identify Degradation Products
& Propose Pathways

Validate Analytical Method
as Stability-Indicating

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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